molecular formula C16H17N5O3 B2744371 2-(4-ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1171899-63-0

2-(4-ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2744371
CAS RN: 1171899-63-0
M. Wt: 327.344
InChI Key: GLDLDHIJGGDLME-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality 2-(4-ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, including studies related to 2-(4-ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide, has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, determined in vitro by various assays. The study demonstrates the effect of hydrogen bonding on the self-assembly process of these complexes and provides insights into their potential therapeutic applications due to their antioxidant properties (Chkirate et al., 2019).

Computational and Pharmacological Evaluation

Another study focused on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including structures similar to the compound . The research evaluated these compounds for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The findings suggest that these derivatives have potential pharmacological applications, highlighting their binding and inhibitory effects on various targets, including epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) (Faheem, 2018).

Novel Synthesis and Crystal Structures

The unexpected synthesis of novel 2-pyrone derivatives has been reported, where compounds structurally related to 2-(4-ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide were synthesized and characterized. This study not only provides detailed crystal structures of these compounds but also explores their potential interactions with biological targets through computational studies, including molecular docking and dynamics simulation, offering insights into their biological activities (Sebhaoui et al., 2020).

Antitumor and Antimicrobial Activities

Research into the design, synthesis, and biological evaluation of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has shown promising anticancer activity. These studies highlight the therapeutic potential of these compounds, including those structurally related to 2-(4-ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide, against a variety of cancer cell lines, further emphasizing their significance in the development of new anticancer agents (Al-Sanea et al., 2020).

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-3-23-12-6-4-11(5-7-12)10-14(22)18-16-20-19-15(24-16)13-8-9-17-21(13)2/h4-9H,3,10H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDLDHIJGGDLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

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